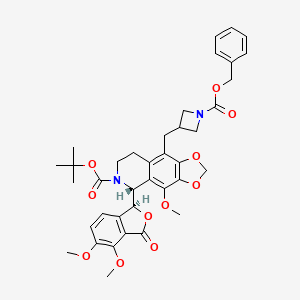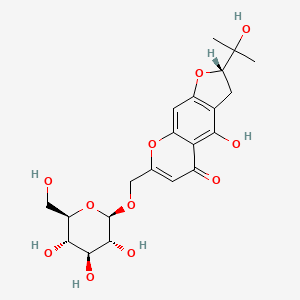
prim-O-Glucosylangelicain
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prim-O-Glucosylangelicain is a natural product primarily found in the rhizomes of plants belonging to the Cimicifuga species . It is a flavonoid compound with the molecular formula C21H26O11 and a molecular weight of 454.42 g/mol . This compound has been studied for its various biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prim-O-Glucosylangelicain can be synthesized through chemical methods, although it is more commonly isolated from natural sources. The synthetic route involves the glycosylation of angelicain with glucose under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the rhizomes of Cimicifuga species. The extraction process may use solvents such as ethanol or water, followed by chromatographic techniques to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Prim-O-Glucosylangelicain undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized flavonoid derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Prim-O-Glucosylangelicain has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of prim-O-Glucosylangelicain involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound’s effects are mediated through its ability to bind to specific receptors and inhibit or activate downstream signaling cascades.
Comparaison Avec Des Composés Similaires
Prim-O-Glucosylcimifugin: Another flavonoid found in Cimicifuga species with similar biological activities.
Cimifugin: A related compound with anti-inflammatory and antioxidant properties.
Angelica sinensis: Contains similar flavonoid compounds with therapeutic potential.
Uniqueness: Prim-O-Glucosylangelicain is unique due to its specific glycosylation pattern and its distinct biological activities. Compared to similar compounds, it has shown a broader range of therapeutic effects and higher potency in certain biological assays .
Propriétés
Formule moléculaire |
C21H26O11 |
|---|---|
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C21H26O11/c1-21(2,28)14-4-9-11(31-14)5-12-15(16(9)24)10(23)3-8(30-12)7-29-20-19(27)18(26)17(25)13(6-22)32-20/h3,5,13-14,17-20,22,24-28H,4,6-7H2,1-2H3/t13-,14+,17-,18+,19-,20-/m1/s1 |
Clé InChI |
YMKQLZWZRFMJBN-SHWJXYDWSA-N |
SMILES isomérique |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canonique |
CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




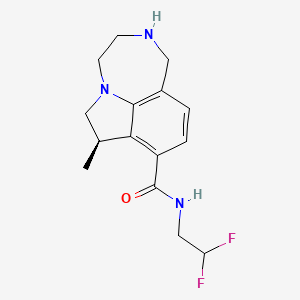
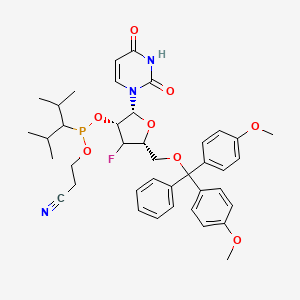
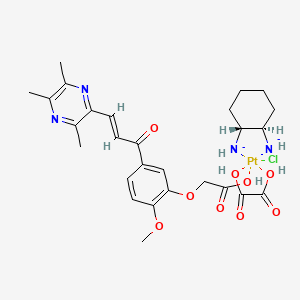
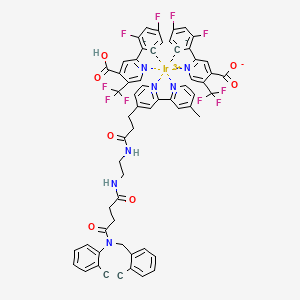
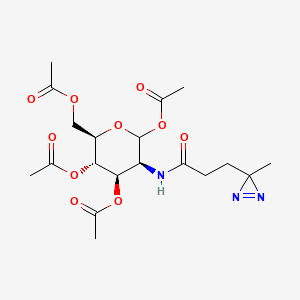
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)

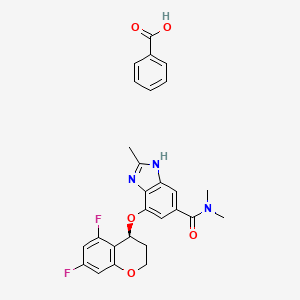
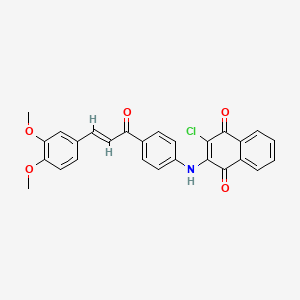
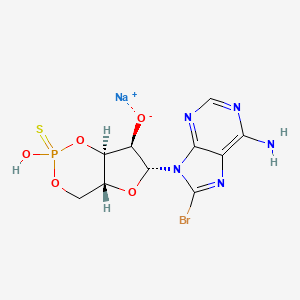
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
